1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene
Overview
Description
1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a benzene ring, along with a nitro group
Preparation Methods
One common method involves the use of dithiocarbonates and hydrogen fluoride-pyridine, followed by the addition of 1,3-dibromo-5,5-dimethylhydantoin to form the trifluoromethyl ethers . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen fluoride, pyridine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group and the fluorinated ethers allows the compound to interact with biological molecules in unique ways, potentially leading to the modulation of specific pathways. detailed studies on its exact mechanism of action are still ongoing.
Comparison with Similar Compounds
1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene can be compared with other fluorinated aromatic compounds, such as:
- 1-Difluoromethoxy-3-nitrobenzene
- 1-Trifluoromethoxy-3-nitrobenzene
- 1-Difluoromethoxy-5-(trifluoromethoxy)benzene
These compounds share similar structural features but differ in the number and position of the fluorinated groups.
Properties
IUPAC Name |
1-(difluoromethoxy)-3-nitro-5-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO4/c9-7(10)17-5-1-4(14(15)16)2-6(3-5)18-8(11,12)13/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIGODGRRIDLLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)F)OC(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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